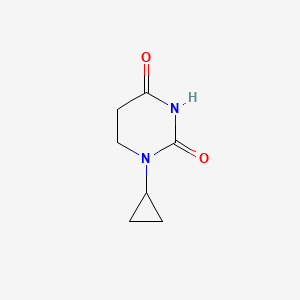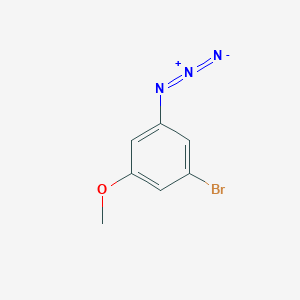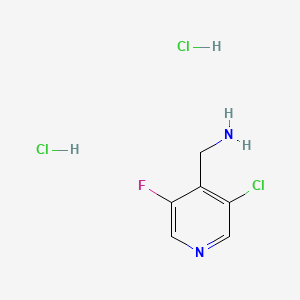
3-(Tert-butylsulfanyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of tert-butylsulfanyl-substituted pyrrolidine precursors, which can be synthesized through the cyclization of appropriate intermediates. For example, the reaction of 3-chloropropylamine with tert-butylsulfanyl-substituted aldehydes or ketones can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfides
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
3-(Tert-butylsulfanyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)pyrrolidine
- 3-(Ethylsulfanyl)pyrrolidine
- 3-(Isopropylsulfanyl)pyrrolidine
Uniqueness
3-(Tert-butylsulfanyl)pyrrolidine is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as 3-(Methylsulfanyl)pyrrolidine or 3-(Ethylsulfanyl)pyrrolidine, which have smaller substituents . The tert-butylsulfanyl group can enhance the compound’s stability and binding interactions, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
3-tert-butylsulfanylpyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
FUEPKRIAHFAAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
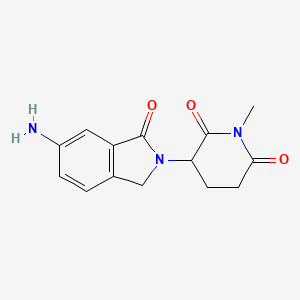

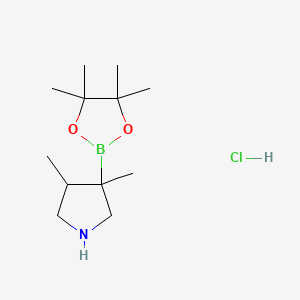
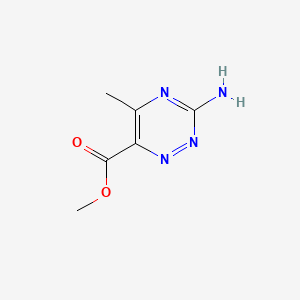
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
